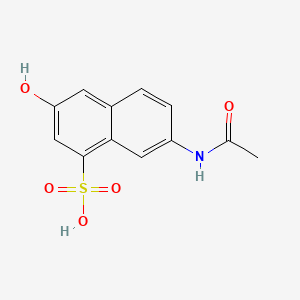

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

66761-03-3 |

|---|---|

Molecular Formula |

C12H11NO5S |

Molecular Weight |

281.29 g/mol |

IUPAC Name |

7-acetamido-3-hydroxynaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(15)6-12(11(8)5-9)19(16,17)18/h2-6,15H,1H3,(H,13,14)(H,16,17,18) |

InChI Key |

FQVOHUNTVPFJNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid typically involves the acetylation of 3-hydroxynaphthalene-1-sulphonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. The use of continuous reactors and efficient purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the acetamido group, yielding simpler derivatives.

Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of naphthoquinones or naphthaldehydes.

Reduction: Formation of naphthylamines.

Substitution: Formation of sulfonate esters or sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid has the chemical formula and is characterized by the presence of both acetamido and hydroxyl functional groups attached to a naphthalene ring. This structure contributes to its reactivity and versatility in various applications.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of this compound is in HPLC for the separation and analysis of compounds. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although formic acid can be used for mass spectrometry applications. This method allows for the isolation of impurities and is scalable for preparative separation processes .

Table 1: HPLC Conditions for this compound

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Particle Size | 3 µm (for UPLC applications) |

| Application | Pharmacokinetics |

Microbial Degradation

In environmental microbiology, this compound has been studied for its biodegradability. Research indicates that specific bacterial consortia can completely degrade naphthalene sulfonic acids, including this compound. The degradation process involves multicomponent dioxygenases that catalyze the oxidation of naphthalene derivatives, leading to less toxic metabolites .

Case Study: Biodegradation Pathways

A study demonstrated that mixed bacterial strains from the Pseudomonas genus can initiate the degradation of naphthalene sulfonates through hydroxylation processes. This finding highlights the potential use of these bacteria in bioremediation strategies aimed at cleaning up environments contaminated with aromatic sulfonic acids .

Industrial Applications

Dye Manufacturing

This compound serves as an intermediate in the production of azo dyes. These dyes are widely used in textile manufacturing due to their vibrant colors and stability. The compound’s sulfonic group enhances water solubility, making it suitable for dye formulations .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Dye Manufacturing | Intermediate for azo dyes |

| Dispersants | Used in various formulations |

| Wetting Agents | Enhances surface interaction |

Toxicological Insights

While this compound is less toxic to humans, studies have shown it can exhibit cytotoxic effects on aquatic organisms such as fish and water fleas. This highlights the importance of assessing environmental impacts when utilizing this compound in industrial applications .

Table 3: Toxicological Data Summary

| Organism | Effect |

|---|---|

| Fish | Cytotoxic effects noted |

| Water Fleas (Daphnia) | Lethal effects observed |

Mechanism of Action

The mechanism of action of 7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the hydroxyl and sulfonic acid groups contribute to its solubility and reactivity. These interactions facilitate the compound’s binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Functional Group Differences

- Acetamido vs. Amino Groups: The acetamido group in the target compound distinguishes it from 7-amino-1,3-naphthalenedisulfonic acid . The acetyl moiety likely reduces reactivity compared to the free amino group, altering solubility and stability.

- Azo Linkage Complexity : Both the target compound and 7-hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid feature azo groups, but the target’s azo linkage connects to a nitrophenyl group, which may confer distinct light-absorption properties for dye applications.

Sulphonic Acid Variations

- Mono- vs. Di-sulphonates: The target compound has a single sulphonic acid group, whereas Dipotassium 7-hydroxynaphthalene-1,3-disulphonate and 7-hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid contain two or three sulphonate groups. Increased sulphonation generally enhances water solubility and ionic character, making di-/tri-sulphonates preferable in aqueous industrial processes.

Thermal and Chemical Stability

- 7-Amino-1,3-naphthalenedisulfonic acid exhibits exceptional thermal stability (mp >300°C) due to its rigid disulphonate structure . In contrast, the target compound’s acetamido and azo substituents may lower its melting point, though experimental data are lacking.

Biological Activity

7-Acetamido-3-hydroxynaphthalene-1-sulphonic acid (also known as 7-Acetamido-3-hydroxy-1-naphthalenesulfonic acid) is a derivative of naphthalene, characterized by the presence of an acetamido group and a hydroxyl group at specific positions on the naphthalene ring. This compound has garnered attention in various fields due to its potential biological activities, particularly as a mutagen and its interactions with biological macromolecules.

- Molecular Formula : C₁₂H₁₁N₁O₅S

- Molecular Weight : Approximately 253.27 g/mol

- Appearance : Off-white to grey-pink powder

- Solubility : Soluble in hot sodium bisulfite solution; insoluble in water, alcohol, ether, and benzene.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a mutagen. Its structure allows it to interact with various biological macromolecules, influencing cellular processes.

Mutagenic Properties

The compound's mutagenic potential has been highlighted in several studies, suggesting that it can induce mutations in DNA. This property is critical for understanding its implications in carcinogenesis and genetic alterations.

Interaction with Biological Macromolecules

This compound can form complexes with proteins and nucleic acids, potentially affecting their structure and function. These interactions are crucial for elucidating the compound's mutagenic properties and its role in biochemical pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 4-Amino-3-hydroxynaphthalene-1-sulphonic acid | C₁₂H₉N₃O₃S | Known for its mutagenic properties; used in dye production | Mutagenic |

| 5-Acetamido-6-hydroxynaphthalene-2-sulphonic acid | C₁₂H₉N₃O₄S | Exhibits different biological activities; used in pharmaceuticals | Antimicrobial |

| 4-Hydroxy-3-nitronaphthalenesulfonic acid | C₁₂H₉N₃O₅S | Contains a nitro group; used in dye synthesis | Antimicrobial |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.